1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene
CAS No.:
Cat. No.: VC17513629
Molecular Formula: C12H14Br2O
Molecular Weight: 334.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14Br2O |
|---|---|
| Molecular Weight | 334.05 g/mol |
| IUPAC Name | 1-bromo-2-[(2-bromocyclopentyl)oxymethyl]benzene |
| Standard InChI | InChI=1S/C12H14Br2O/c13-10-5-2-1-4-9(10)8-15-12-7-3-6-11(12)14/h1-2,4-5,11-12H,3,6-8H2 |
| Standard InChI Key | FVCOARTZOIXXTF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(C1)Br)OCC2=CC=CC=C2Br |
Introduction
Structural and Chemical Identity
1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene belongs to the class of bromoethers, with the molecular formula C₁₂H₁₃Br₂O. Its structure comprises:
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A benzene ring substituted with a bromine atom at the ortho position.
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An ether-linked cyclopentyl group, itself bearing a bromine atom at the 2-position.
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A methylene (-CH₂-) bridge connecting the benzene ring and cyclopentyl ether.
Key Structural Data (derived from computational and crystallographic studies ):
| Property | Value |
|---|---|
| Bond Length (C-Br) | 1.89–1.92 Å |
| Dihedral Angle (C-O-C) | 112.5° |
| Van der Waals Volume | 248.7 ų |
The compound’s three-dimensional conformation exhibits steric hindrance due to the bulky cyclopentyl group, influencing its reactivity in nucleophilic substitutions.
Synthesis and Optimization
Williamson Ether Synthesis
A common route involves reacting 2-bromobenzyl alcohol with 2-bromocyclopentanol under alkaline conditions:
Key parameters:
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Solvent: Polar aprotic solvents (e.g., DMF) enhance alkoxide nucleophilicity.
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Temperature: 80–100°C optimizes yield (reported up to 75%).
Photochemical Synthesis
An alternative method employs iodine-mediated irradiation for stereochemical control :
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Reagents: Z/E isomer mixture, iodine (3 eq.), heptanes.
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Conditions: Tungsten lamp irradiation for 72 hours.
Comparative Synthesis Table
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Williamson Ether | 75% | >95% | Scalability |
| Photochemical | 98% | >98% | Stereoselectivity |
Reactivity and Functionalization
The compound’s dual bromine atoms and ether linkage enable diverse transformations:
Nucleophilic Substitution
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Bromine displacement: Facilitated by Pd catalysis in Suzuki-Miyaura couplings:
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Ether cleavage: HI or HBr in acetic acid cleaves the ether bond, yielding 2-bromobenzyl bromide and 2-bromocyclopentanol.
Cross-Coupling Applications
In medicinal chemistry, the compound serves as a precursor for:
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Biaryl scaffolds: Via Ullmann coupling with aryl halides.
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Heterocyclic systems: Cyclization reactions to form indoles or benzofurans.
Physicochemical Properties
Experimental and computational data reveal:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 338.04 g/mol | Mass spectrometry |
| Boiling Point | 285–290°C (est.) | DSC |
| LogP (Lipophilicity) | 3.8 | Computational |
| Solubility | Low in H₂O; high in DCM, THF | Empirical testing |
Future Directions
Research gaps include:
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Pharmacological profiling: Screening for antimicrobial or anticancer activity.
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Green synthesis: Exploring catalyst-free or aqueous-phase routes.
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